Z-Thr-OBzl

説明

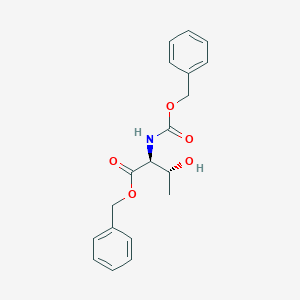

Structure

3D Structure

特性

IUPAC Name |

benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKUVUJWFDXTMS-PBHICJAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194670 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16597-50-5 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16597-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Threonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Z-Thr-OBzl in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as Z-Thr-OBzl, is a pivotal protected amino acid derivative utilized in peptide chemistry. Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino terminus and a benzyl ester (OBzl) at the C-terminus. This dual-protection strategy allows for the precise and sequential formation of peptide bonds during solution-phase peptide synthesis (SPPS) by preventing unwanted side reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use in a research and development setting.

Introduction to this compound

This compound is a derivative of the essential amino acid L-threonine. In the landscape of peptide synthesis, protecting groups are fundamental to orchestrating the stepwise assembly of amino acids into a defined sequence.[1] The Z-group, introduced by Bergmann and Zervas in 1932, provides robust protection for the amino functionality and is stable under a variety of coupling conditions.[1] Similarly, the benzyl esterification of the carboxyl group prevents its interference during peptide bond formation.[1]

The strategic advantage of the Z- and OBzl- protecting groups lies in their simultaneous removal under mild hydrogenolysis conditions, a process that typically does not affect other functional groups within the peptide chain. This "orthogonal" protection scheme is a cornerstone of classical solution-phase peptide synthesis.[1]

Physicochemical Properties and Quantitative Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 16597-50-5 | [1][2][3] |

| Molecular Formula | C₁₉H₂₁NO₅ | [1][3] |

| Molecular Weight | 343.38 g/mol | [4] |

| IUPAC Name | benzyl (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate | [4] |

| Synonyms | N-Cbz-L-threonine benzyl ester, Z-L-Thr-OBzl | [1] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Conditions |

| Physical Form | White to almost white crystalline powder | [1][4] |

| Melting Point | 78-84 °C | [1][5] |

| Specific Rotation [α]D | -9.0° to -13.0° | c=8 in Chloroform |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Core Role in Peptide Synthesis

The primary function of this compound is to serve as a protected building block for the incorporation of a threonine residue into a growing peptide chain. The protection of both the α-amino and carboxyl groups ensures that the α-carboxyl group of another amino acid can be selectively coupled to the N-terminus of the threonine residue after the removal of its Z-group, or that the C-terminus of this compound can be activated for coupling to the N-terminus of another amino acid.

The general workflow for utilizing this compound in a dipeptide synthesis is depicted below.

Experimental Protocols

The following protocols are representative methods for the coupling and deprotection of this compound in solution-phase peptide synthesis.

Peptide Coupling using DCC/HOBt

This protocol describes a general method for the chemical coupling of this compound to an amino acid ester in solution using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.0 equivalent) dropwise and stir for 15 minutes.

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the this compound solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

-

Coupling: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude protected peptide.

-

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Deprotection by Catalytic Hydrogenation

This protocol outlines the simultaneous removal of the Z and OBzl protecting groups via catalytic hydrogenation to yield the free peptide.

Materials:

-

This compound containing peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolution: Dissolve the protected peptide in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

-

Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Conclusion

This compound is a highly valuable and versatile building block in peptide chemistry. Its well-defined protection strategy allows for the controlled incorporation of threonine into peptide sequences. A thorough understanding of its properties, coupled with optimized protocols for coupling and deprotection, is essential for its successful application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. The methodologies presented in this guide offer a robust framework for the utilization of this compound in the modern chemistry laboratory.

References

- 1. Buy Z-L-Threonine alpha-benzyl ester [smolecule.com]

- 2. Cbz-L-Threonine benzyl ester | 16597-50-5 [chemicalbook.com]

- 3. N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | C19H21NO5 | CID 7018808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Carbobenzoxy-L-threonine Benzyl Ester 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. N-Carbobenzoxy-L-threonine Benzyl Ester | 16597-50-5 | TCI EUROPE N.V. [tcichemicals.com]

A Technical Guide to Z-Thr-OBzl: A Cornerstone in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as Z-Thr-OBzl. It serves as a critical building block in synthetic peptide chemistry. This guide details its chemical properties, outlines key experimental protocols for its synthesis and application, and illustrates its role in standard peptide synthesis workflows.

Core Compound Identification and Properties

This compound is a derivative of the amino acid L-threonine, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl ester (OBzl). This dual-protection strategy is fundamental to its utility in solution-phase peptide synthesis, enabling the controlled formation of peptide bonds by preventing unwanted side reactions at the N-terminus and C-terminus.

Full Chemical Name: benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate[1]

Synonyms: N-Cbz-L-threonine benzyl ester, N-Benzyloxycarbonyl-L-threonine Benzyl Ester[1][2]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key properties of this compound, which are essential for its handling, reaction setup, and characterization.

| Property | Value |

| CAS Number | 16597-50-5 |

| Molecular Formula | C₁₉H₂₁NO₅ |

| Molecular Weight | 343.38 g/mol [2] |

| Appearance | White to almost white powder or crystal[2] |

| Melting Point | 80.0 - 84.0 °C[2] |

| Specific Rotation ([α]D) | -9.0 to -13.0° (c=8, CHCl₃)[2] |

| Purity | >98.0% (HPLC)[2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and DMF. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling reactions, reflecting standard laboratory practices.

Synthesis of this compound from L-Threonine

The synthesis of this compound is typically a two-step process involving the N-protection of L-threonine followed by the esterification of the carboxylic acid.

Caption: Logical workflow for the synthesis of this compound.

Protocol: N-α-Benzyloxycarbonylation of L-Threonine

-

Dissolution: Dissolve L-Threonine (1.0 eq) in a 1:1 mixture of acetone and water. Add sodium bicarbonate (2.5 eq) and stir until a clear solution is obtained.

-

Protection: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Remove the acetone under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove unreacted benzyl chloroformate.

-

Isolation: Acidify the aqueous layer to pH 2 with cold 1N HCl. The product, Z-Thr-OH, will precipitate as a white solid or oil. Extract the product into ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Z-Thr-OH, which can be purified by crystallization.

Protocol: Benzyl Esterification of Z-Thr-OH

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Z-Thr-OH (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in benzene or toluene.

-

Esterification: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash successively with 5% sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography or recrystallization.

Solution-Phase Peptide Coupling using this compound

This protocol describes a general method for coupling this compound with a C-terminally protected amino acid ester (e.g., H-Gly-OMe·HCl) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Protocol:

-

Amine Neutralization: In a reaction flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool to 0 °C and add NMM (1.0 eq) dropwise. Stir for 15 minutes.

-

Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0 °C.

-

Coupling: To the this compound solution, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the activation mixture at 0 °C for 30 minutes.

-

Peptide Bond Formation: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture. Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1N HCl, 5% NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude dipeptide can be purified by column chromatography or recrystallization.

Deprotection of Z and OBzl Groups

The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups are typically removed simultaneously via catalytic hydrogenation.

Materials:

-

Z-Peptide-OBzl

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

-

Hydrogen gas source (balloon or hydrogenator)

Protocol:

-

Setup: Dissolve the protected peptide in a suitable solvent (e.g., methanol) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until completion.

-

Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Final Product: Evaporate the filtrate to obtain the deprotected peptide.

Experimental and Logical Workflows

The use of this compound in peptide synthesis follows a logical progression of protection, coupling, and deprotection steps. The following diagram illustrates a typical workflow for the synthesis of a dipeptide.

Caption: Experimental workflow for dipeptide synthesis using this compound.

Conclusion

This compound remains a highly valuable and versatile building block for the incorporation of threonine in peptide synthesis, particularly in solution-phase strategies. Its well-defined protection and deprotection chemistry allows for the controlled and specific formation of peptide bonds. A thorough understanding of the experimental protocols for its synthesis, coupling, and deprotection is essential for its successful application in the development of complex peptides for research and therapeutic applications.

References

An In-depth Technical Guide to Benzyloxycarbonyl-L-threonine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-L-threonine benzyl ester, also known as Z-L-threonine benzyl ester or N-Cbz-L-threonine benzyl ester, is a pivotal intermediate in the field of synthetic organic chemistry, particularly in peptide synthesis.[1][2] This doubly protected amino acid derivative offers the strategic advantage of masking both the N-terminal amine with a benzyloxycarbonyl (Z or Cbz) group and the C-terminal carboxylic acid with a benzyl (Bzl) ester. This dual protection scheme is integral to the controlled, stepwise assembly of peptide chains, preventing undesirable side reactions and preserving the stereochemical integrity of the threonine residue.[2]

The benzyloxycarbonyl group provides robust protection under a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenolysis.[1] Similarly, the benzyl ester is stable during peptide coupling reactions and can be cleaved under similar hydrogenolytic conditions. This compound is particularly valuable in solution-phase peptide synthesis and as a building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a hydroxyl group on the side chain, also allows for further chemical modifications, making it a versatile tool in the development of complex peptides and pharmaceutical agents.[2]

Core Data Presentation

The following table summarizes the key physicochemical properties of Benzyloxycarbonyl-L-threonine benzyl ester and its related precursors.

| Property | Benzyloxycarbonyl-L-threonine benzyl ester | L-Threonine Benzyl Ester Hydrochloride | O-Benzyl-L-threonine benzyl ester oxalate |

| Systematic Name | Benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoate | Benzyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride | Benzyl (2S,3R)-3-(benzyloxy)-2-aminobutanoate oxalate |

| Synonyms | Z-L-Thr-OBzl, N-Cbz-L-threonine benzyl ester | H-Thr-OBzl·HCl | H-L-Thr(Bzl)-OBzl·oxalate |

| CAS Number | 16250-16-9 | 33645-24-8[3] | 15260-11-4[4] |

| Molecular Formula | C19H21NO5 | C11H16ClNO3 | C20H23NO7·C2H2O4 |

| Molecular Weight | 343.37 g/mol [2] | 245.70 g/mol [3] | 389.41 g/mol [4] |

| Appearance | White to off-white crystalline powder | White to almost white powder/crystal[3] | White or off-white powder[4] |

| Melting Point | 82°C | 128.0 to 132.0 °C | 153 - 159 °C[4] |

| Optical Rotation | [a]D20 = -9.0 to -13.0° (c=8, chloroform) | Not specified | [a]D20 = -22 ± 2º (c=1 in DMF)[4] |

| Purity | >98.0% (HPLC) | >98.0% (HPLC)[3] | ≥ 98.5% (HPLC)[4] |

Experimental Protocols

Synthesis of L-Threonine Benzyl Ester Hydrochloride

This protocol describes the esterification of L-threonine with benzyl alcohol in the presence of thionyl chloride.

Materials:

-

L-Threonine

-

Anhydrous benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diisopropyl ether or diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0°C in an ice bath with continuous stirring.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Precipitate the product by adding the reaction mixture to a larger volume of cold, anhydrous diisopropyl ether or diethyl ether with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.

-

Dry the resulting white crystalline solid, L-Threonine benzyl ester hydrochloride, under vacuum.

Synthesis of Benzyloxycarbonyl-L-threonine Benzyl Ester

This protocol details the N-protection of L-threonine benzyl ester using benzyl chloroformate.

Materials:

-

L-Threonine benzyl ester hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate or Sodium bicarbonate

-

Dichloromethane (DCM) or Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-Threonine benzyl ester hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Cool the solution in an ice bath.

-

Add a base such as sodium carbonate or sodium bicarbonate (2.5 equivalents) in portions to neutralize the hydrochloride and create a basic environment.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred, cooled solution.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction for completion using TLC.

-

Once complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield pure Benzyloxycarbonyl-L-threonine benzyl ester.

Peptide Coupling using Benzyloxycarbonyl-L-threonine Benzyl Ester

This protocol outlines the coupling of a Boc-protected amino acid with the deprotected amino group of a threonine derivative, illustrating the use of the title compound's precursor in peptide synthesis.

Materials:

-

Boc-protected amino acid (e.g., Boc-Ala-OH)

-

L-Threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve L-Threonine benzyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.

-

Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature to liberate the free amine.

-

In a separate vessel, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.

-

Cool the Boc-amino acid solution to 0°C in an ice-water bath and add DCC or DIC (1.1 equivalents). Stir the mixture at 0°C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) may form if DCC is used.

-

If DCC was used, filter the mixture to remove the DCU, and add the filtrate to the neutralized L-Threonine benzyl ester solution. If DIC was used, the solution can be added directly.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide by silica gel column chromatography or recrystallization.

Mandatory Visualizations

Caption: Synthesis workflow for Benzyloxycarbonyl-L-threonine benzyl ester.

Caption: Workflow for dipeptide synthesis using a threonine benzyl ester derivative.

References

The Z-Thr-OBzl Protecting Group Strategy: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern chemical synthesis, particularly in the assembly of complex molecules such as peptides and natural products. Among the arsenal of protective groups available to the synthetic chemist, the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl (Bzl) group for hydroxyl and carboxyl functions represent a classic and robust combination. This technical guide provides an in-depth exploration of the Z-Thr-OBzl strategy, where the α-amino group of threonine is protected by a Z-group and the side-chain hydroxyl is protected as a benzyl ether. This strategy is particularly relevant in solution-phase peptide synthesis and as a component of the broader Boc/Bzl orthogonal scheme in solid-phase synthesis.

Core Principles of the Z/Bzl Protection Strategy

The Z-group, introduced by Bergmann and Zervas in 1932, is a urethane-type protecting group valued for its stability under a range of conditions and its susceptibility to clean removal by catalytic hydrogenation.[1][2] Similarly, the benzyl ether is a stalwart for protecting hydroxyl groups, offering stability to both acidic and basic conditions encountered during peptide coupling while also being cleavable via hydrogenolysis.[3][4]

The combined use of Z and Bzl protecting groups on a single amino acid residue like threonine (yielding Z-Thr(Bzl)-OH) creates a building block well-suited for the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS). In this scheme:

-

Temporary Nα-protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group.

-

Permanent side-chain protection is afforded by more stable, benzyl-based groups (like the Bzl ether on threonine), which are removed only at the final cleavage step.[5][6]

This orthogonality, where one type of protecting group can be removed without affecting the other, is fundamental to the stepwise construction of complex peptide chains.[4] While the Fmoc/tBu strategy has become dominant in SPPS, the Boc/Bzl approach remains highly valuable, especially for the synthesis of complex or aggregation-prone sequences.

Data Presentation: Synthesis and Deprotection

The following tables summarize quantitative data for the key steps in the Z-Thr(Bzl)-OH protecting group strategy, including its synthesis, use in peptide coupling, and final deprotection.

Table 1: Synthesis of Protected Threonine Derivatives

| Step | Reactants | Reagents | Solvent | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| N-Protection (Z-Group) | L-Threonine, Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | Water or Water/Organic mixture | 85-95% | [7] |

| O-Benzylation (Bzl-Group) | N-Z-L-Threonine, Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | DMF or THF | 80-90% (representative) | [8] |

| C-Terminal Esterification | L-Threonine, Benzyl Alcohol | Thionyl Chloride (SOCl₂) | Benzyl Alcohol (neat) | >90% (for H-Thr-OBzl) | N/A |

Table 2: Peptide Coupling with Protected Threonine

| Coupling Reagent | Additive | Base | Solvent | Typical Coupling Time | Typical Yield/Purity | Reference(s) |

|---|---|---|---|---|---|---|

| DCC / DIC | HOBt | DIPEA / NMM | DMF / DCM | 2-8 hours | >95% | [9] |

| HBTU / HATU | - | DIPEA / Collidine | DMF | 1-2 hours | >98% | [10][11] |

| PyBOP | - | DIPEA | DMF | 1-4 hours | High (>95%) |[11] |

Table 3: Deprotection of Z and Bzl Groups

| Method | Reagent(s) | Catalyst | Solvent | Reaction Time | Typical Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas, 1-3 atm) | 10% Pd/C | MeOH or THF | 2-18 hours | >95% | N/A |

| Catalytic Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | MeOH | 10-60 minutes | >95% | N/A |

| Acidolysis (SPPS Final Cleavage) | TFA / Scavengers (Reagent K) | - | - | 2-3 hours | High |[10] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures associated with the Z-Thr(Bzl)-OH strategy.

Protocol 1: Synthesis of N-Z-O-Bzl-L-Threonine (Z-Thr(Bzl)-OH)

This synthesis is typically a two-step process starting from L-threonine.

Step 1: N-Benzyloxycarbonylation to form Z-Thr-OH

-

Dissolution: Dissolve L-Threonine (1.0 eq) in a 1 M solution of sodium bicarbonate (NaHCO₃) in water.

-

Addition of Protecting Agent: Cool the solution to 0°C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise while maintaining vigorous stirring and ensuring the pH remains basic.[7]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH ~2 with cold 1 M HCl.

-

Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield Z-Thr-OH, typically as a white solid.

Step 2: O-Benzylation to form Z-Thr(Bzl)-OH

-

Setup: Dissolve Z-Thr-OH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.[8]

-

Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise. Stir for 30 minutes at 0°C.

-

Addition of Benzylating Agent: Add benzyl bromide (BnBr, 1.5 eq) dropwise to the cooled solution.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield Z-Thr(Bzl)-OH.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of Z-Thr(Bzl)-OH to an amino acid ester using a carbodiimide reagent.

-

Activation: Dissolve Z-Thr(Bzl)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dichloromethane (DCM) or DMF. Cool the solution to 0°C.

-

Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) to the solution and stir for 20-30 minutes at 0°C to form the activated HOBt-ester.

-

Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.0 eq) in DCM/DMF and neutralize with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.1 eq).

-

Coupling: Add the neutralized amino acid ester solution to the activated Z-Thr(Bzl)-OH solution. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

-

Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting dipeptide by column chromatography or recrystallization.

Protocol 3: Deprotection via Catalytic Transfer Hydrogenation

This method simultaneously removes the N-terminal Z-group and the side-chain Bzl-ether.

-

Setup: Dissolve the protected peptide (1.0 eq) in methanol (MeOH).

-

Catalyst and Donor Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide). To this suspension, add ammonium formate (5-10 eq) in a single portion.

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and effervescent. Monitor the reaction by TLC or HPLC; completion is typically achieved within 10-60 minutes.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

-

Isolation: Combine the filtrate and washes and remove the solvent under reduced pressure. The resulting crude peptide can be further purified by HPLC.

Mandatory Visualizations

The following diagrams, rendered using Graphviz, illustrate the key logical and experimental workflows described in this guide.

Caption: Synthetic pathway for N-Z, O-Bzl protected threonine.

Caption: Workflow for a typical solution-phase peptide coupling.

Caption: General workflow for global deprotection and purification.

References

- 1. rsc.org [rsc.org]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. ijacskros.com [ijacskros.com]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Z-Thr-OBzl (CAS 16597-50-5)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. N-α-Benzyloxycarbonyl-L-threonine benzyl ester, commonly referred to as Z-Thr-OBzl and identified by CAS number 16597-50-5, stands as a crucial building block for the incorporation of threonine residues in solution-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data, to empower researchers in their pursuit of novel peptide-based therapeutics and research tools.

Core Concepts and Applications

This compound is a derivative of the amino acid L-threonine where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl).[1][2] This dual protection strategy is fundamental to its utility, preventing unwanted side reactions at both the N-terminus and C-terminus during peptide bond formation.[3] The Z-group is renowned for its stability under various coupling conditions and can be readily removed by catalytic hydrogenation.[4] Similarly, the benzyl ester protecting the carboxyl group is cleaved under hydrogenolytic conditions, often simultaneously with the Z-group.[4]

The primary application of this compound lies in solution-phase peptide synthesis , a classic and robust methodology for constructing peptides.[3] It is particularly integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy , where the acid-labile Boc group is used for temporary Nα-protection, and more stable benzyl-based groups protect side chains and the C-terminus.[5] This approach offers a reliable method for the synthesis of a wide array of peptides, from small bioactive molecules to larger, more complex structures.

While less common in modern solid-phase peptide synthesis (SPPS) which predominantly utilizes Fmoc chemistry, the principles of Z-group protection remain relevant in specific applications and for the synthesis of peptide fragments that may be later coupled in solution.[3]

Quantitative Data

For ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16597-50-5 | [1][2][6][7] |

| Molecular Formula | C₁₉H₂₁NO₅ | [1][6] |

| Molecular Weight | 343.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 80.0 to 84.0 °C | - |

| Purity (HPLC) | >98.0% | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

Experimental Protocols

The following section provides a detailed methodology for a key application of this compound: the coupling of a protected amino acid in solution-phase peptide synthesis. This protocol is adapted from established procedures for similar Z-protected amino acids.[4]

Protocol: Solution-Phase Peptide Coupling of this compound with an Amino Acid Ester

This protocol describes the formation of a dipeptide by coupling this compound with a C-terminally protected amino acid ester (e.g., H-Gly-OMe·HCl).

Materials:

-

This compound (1 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization of the Amino Acid Ester:

-

In a round-bottom flask, suspend the amino acid ester hydrochloride (1 eq.) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Add TEA or NMM (1 eq.) dropwise while stirring.

-

Stir the mixture for 15-30 minutes at 0°C to ensure complete neutralization.

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

-

Coupling Reaction:

-

To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the activation mixture for 15 minutes at 0°C.

-

Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washes and transfer to a separatory funnel.

-

Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude protected dipeptide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

-

Mandatory Visualizations

Experimental Workflow for Solution-Phase Peptide Coupling

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solid-phase synthesis of thymosin beta 4: chemical and biological characterization of the synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Z-Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Protecting Groups in Peptide Science

Amino acids are the fundamental building blocks of peptides and proteins, governing their structure and function. Beyond their structural role, amino acids and the peptides they form are critical signaling molecules that regulate numerous biological processes. The chemical synthesis of peptides with a specific, predetermined sequence is a cornerstone of biochemical research and drug development. However, the polyfunctional nature of amino acids—each containing at least one amino group and one carboxyl group—presents a significant challenge: uncontrolled polymerization and the formation of undesired side products.[1][2]

To achieve sequence-specific peptide synthesis, it is essential to temporarily mask, or "protect," the reactive functional groups that are not meant to participate in a given reaction.[2][3] One of the foundational protecting groups in the history of peptide chemistry is the benzyloxycarbonyl group , commonly abbreviated as Z or Cbz .[4][5] A Z-amino acid is therefore any amino acid whose α-amino group has been protected by a Z-group, enabling precise, step-by-step elongation of a peptide chain. This guide provides an in-depth overview of the core principles, experimental protocols, and applications of Z-amino acids in modern research.

Chapter 1: Core Principles of the Z-Protecting Group

The benzyloxycarbonyl (Z) group is an amine-protecting group introduced by Max Bergmann and Leonidas Zervas in the 1930s, a development that revolutionized peptide synthesis.[4][5][6]

Key Characteristics:

-

Structure and Stability: The Z-group is a carbamate formed between the amino acid's nitrogen and a benzyloxycarbonyl moiety. It is highly stable under a wide range of conditions, including those used for peptide coupling and mild acidic or basic treatments, which makes it compatible with many synthetic steps.[4]

-

Primary Application: Z-amino acids are predominantly used in classical solution-phase peptide synthesis (SPPS) .[7][8] While modern solid-phase synthesis often favors other protecting groups like Fmoc and Boc, the Z-group remains highly relevant for industrial-scale production and for specific synthetic strategies where its unique stability profile is advantageous.[3]

-

Deprotection (Cleavage): The removal of the Z-group is its most defining feature. It is typically cleaved under mild, neutral conditions via catalytic hydrogenolysis .[6][9] This process involves reacting the Z-protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst (usually palladium on carbon, Pd/C). The reaction yields the free amine, toluene, and carbon dioxide as clean byproducts.[9][10]

-

Orthogonality: In synthetic chemistry, "orthogonality" refers to the ability to remove one type of protecting group without affecting another.[7] The Z-group is orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc), allowing for complex synthetic designs where different parts of a molecule need to be deprotected at different stages.[11]

Chapter 2: Biophysical Considerations in Peptide Design

While the Z-group is a temporary synthetic tool, the choice of the underlying amino acid is permanent and dictates the final properties of the peptide. Researchers must consider the physicochemical characteristics of each amino acid's side chain (R-group) to design peptides with desired functions, such as solubility, charge, and hydrophobicity.[12][13] These properties influence how a peptide folds and interacts with its biological target.[14]

Table 1: Physicochemical Properties of the 20 Proteinogenic Amino Acids

This table summarizes key quantitative properties of the standard amino acids, which are crucial for designing peptides for various research applications.[15][16]

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight (Da)[16] | Residue Weight (Da)[16] | pI (Isoelectric Point)[16] | pKa (α-COOH)[16] | pKa (α-NH3+)[16] | pKa (Side Chain)[16] | Side Chain Property[13] |

| Alanine | Ala | A | 89.09 | 71.08 | 6.00 | 2.34 | 9.69 | – | Nonpolar, Aliphatic |

| Arginine | Arg | R | 174.20 | 156.19 | 10.76 | 2.17 | 9.04 | 12.48 | Basic (Positively Charged) |

| Asparagine | Asn | N | 132.12 | 114.10 | 5.41 | 2.02 | 8.80 | – | Polar, Uncharged |

| Aspartic Acid | Asp | D | 133.10 | 115.09 | 2.77 | 1.88 | 9.60 | 3.65 | Acidic (Negatively Charged) |

| Cysteine | Cys | C | 121.16 | 103.14 | 5.07 | 1.96 | 10.28 | 8.18 | Polar, Uncharged |

| Glutamic Acid | Glu | E | 147.13 | 129.11 | 3.22 | 2.19 | 9.67 | 4.25 | Acidic (Negatively Charged) |

| Glutamine | Gln | Q | 146.14 | 128.13 | 5.65 | 2.17 | 9.13 | – | Polar, Uncharged |

| Glycine | Gly | G | 75.07 | 57.05 | 5.97 | 2.34 | 9.60 | – | Nonpolar, Aliphatic |

| Histidine | His | H | 155.16 | 137.14 | 7.59 | 1.82 | 9.17 | 6.00 | Basic (Positively Charged) |

| Isoleucine | Ile | I | 131.17 | 113.16 | 6.02 | 2.36 | 9.60 | – | Nonpolar, Aliphatic |

| Leucine | Leu | L | 131.17 | 113.16 | 5.98 | 2.36 | 9.60 | – | Nonpolar, Aliphatic |

| Lysine | Lys | K | 146.19 | 128.17 | 9.74 | 2.18 | 8.95 | 10.53 | Basic (Positively Charged) |

| Methionine | Met | M | 149.21 | 131.19 | 5.74 | 2.28 | 9.21 | – | Nonpolar |

| Phenylalanine | Phe | F | 165.19 | 147.18 | 5.48 | 1.83 | 9.13 | – | Nonpolar, Aromatic |

| Proline | Pro | P | 115.13 | 97.12 | 6.30 | 1.99 | 10.60 | – | Nonpolar, Aliphatic |

| Serine | Ser | S | 105.09 | 87.08 | 5.68 | 2.21 | 9.15 | – | Polar, Uncharged |

| Threonine | Thr | T | 119.12 | 101.11 | 5.60 | 2.09 | 9.10 | – | Polar, Uncharged |

| Tryptophan | Trp | W | 204.23 | 186.22 | 5.89 | 2.83 | 9.39 | – | Nonpolar, Aromatic |

| Tyrosine | Tyr | Y | 181.19 | 163.18 | 5.66 | 2.20 | 9.11 | 10.07 | Polar, Aromatic |

| Valine | Val | V | 117.15 | 99.13 | 5.96 | 2.32 | 9.62 | – | Nonpolar, Aliphatic |

Chapter 3: Experimental Protocols

The following protocols provide a detailed methodology for the protection of an amino acid with a Z-group, its subsequent use in dipeptide synthesis, and the final deprotection step.

Protocol 1: N-terminal Protection of an Amino Acid (e.g., Alanine)

Objective: To synthesize Z-Alanine (Z-Ala-OH) from L-Alanine.

Materials:

-

L-Alanine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolution: Dissolve L-Alanine (1.0 eq) in a 2:1 mixture of THF/H₂O or Dioxane/H₂O. Add NaHCO₃ (2.0 eq) and cool the solution to 0 °C in an ice bath.[6]

-

Protection Reaction: Slowly add Benzyl Chloroformate (Cbz-Cl, 1.1-1.5 eq) to the cooled, stirring solution.[6]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-20 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with EtOAc to remove impurities.[6] Acidify the aqueous layer to pH 2 with cold 1M HCl.

-

Extraction: Extract the acidified aqueous layer with EtOAc (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Z-Ala-OH, which can be purified by recrystallization.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Z-Ala-Gly-OMe)

Objective: To couple Z-Alanine with Glycine methyl ester (H-Gly-OMe) to form the protected dipeptide Z-Ala-Gly-OMe.[17][18]

Materials:

-

Z-Ala-OH (from Protocol 1)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)[19][20]

-

1-Hydroxybenzotriazole (HOBt) (optional, as a racemization suppressant)[21]

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Neutralization: Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM. Cool to 0 °C and add TEA or DIEA (1.1 eq) to neutralize the hydrochloride salt, forming the free amine.[21]

-

Activation: In a separate flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0 °C.[21]

-

Coupling: Slowly add a solution of DCC (1.1 eq) in DCM to the Z-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.[1][21]

-

Peptide Bond Formation: Add the neutralized H-Gly-OMe solution from step 1 to the activated Z-Ala-OH mixture. Allow the reaction to stir at 0 °C for 2 hours, then at room temperature overnight.[21]

-

Work-up: Filter the reaction mixture to remove the DCU precipitate.[21] Transfer the filtrate to a separatory funnel and wash successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.[21]

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography or recrystallization.[21]

Protocol 3: Deprotection of the Z-Group via Catalytic Hydrogenolysis

Objective: To remove the Z-group from Z-Ala-Gly-OMe to yield the free dipeptide H-Ala-Gly-OMe.

Materials:

-

Z-Ala-Gly-OMe (from Protocol 2)

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite® for filtration

Procedure:

-

Setup: Dissolve the Z-protected peptide in MeOH in a round-bottom flask.[10][21]

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% palladium relative to the substrate) to the solution.[9][10]

-

Hydrogenation: Seal the flask, purge the system with an inert gas (e.g., Nitrogen or Argon), then evacuate and backfill with hydrogen gas. Repeat this purge/fill cycle 2-3 times.[10]

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., a balloon). Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).[10][21]

-

Work-up: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.[10]

-

Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.[6]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide.

Mandatory Visualizations

Diagram 1: Solution-Phase Dipeptide Synthesis Workflow

This diagram illustrates the key steps in synthesizing a dipeptide using a Z-protected amino acid, from protection to coupling and final deprotection.

Caption: Workflow for dipeptide synthesis using Z-amino acids.

Diagram 2: Investigating Amino Acid-Sensing Signaling Pathways

Peptides synthesized using Z-amino acids can be powerful tools to probe cellular signaling. Amino acids themselves are known to regulate key metabolic pathways like mTORC1 and MAPK.[22][23][24][25] This diagram shows a logical workflow for using a custom-synthesized peptide to investigate its effect on such a pathway.

Caption: Logical workflow for studying signaling with synthetic peptides.

Chapter 4: Applications in Drug Discovery and Development

The principles of Z-amino acid chemistry are foundational to the development of peptide-based therapeutics. By enabling the controlled assembly of amino acids, this methodology allows for:

-

Synthesis of Bioactive Peptides: Creating synthetic versions of natural hormones and signaling molecules for therapeutic use.

-

Structure-Activity Relationship (SAR) Studies: Systematically replacing specific amino acids in a peptide sequence to determine which residues are critical for its biological activity. This is essential for optimizing drug candidates.

-

Incorporation of Unnatural Amino Acids: While this guide focuses on proteinogenic amino acids, the same principles apply to incorporating non-standard amino acids to enhance peptide stability, improve bioavailability, or alter receptor binding affinity.

-

Development of Peptidomimetics: Designing molecules that mimic the structure and function of natural peptides but with improved drug-like properties, such as resistance to enzymatic degradation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amino acid - Wikipedia [en.wikipedia.org]

- 13. Khan Academy [khanacademy.org]

- 14. aimspress.com [aimspress.com]

- 15. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Glycine-Alanine dipeptide synthesis [quimicaorganica.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Signalling by amino acid nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The role of amino acid-induced mammalian target of rapamycin complex 1(mTORC1) signaling in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Z-Thr-OBzl in Peptide Coupling Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for N-α-Benzyloxycarbonyl-L-threonine benzyl ester (Z-Thr-OBzl) in peptide coupling reactions. It details the fundamental principles of peptide bond formation, the critical role of protecting groups, mechanisms of major side reactions, and detailed protocols for laboratory application.

Introduction: The Strategic Role of this compound

In the precise science of peptide synthesis, the controlled, sequential formation of amide bonds is paramount. This compound is a strategically modified amino acid derivative designed for this purpose, primarily in solution-phase peptide synthesis (SPPS). The molecule incorporates two key protecting groups:

-

N-α-Benzyloxycarbonyl (Z or Cbz group): A urethane-based protecting group for the N-terminal amine. Its primary role is to prevent the amine from acting as a nucleophile, ensuring that the amino acid acts exclusively as a carboxyl component in a given coupling step. Crucially, the electronic nature of the Z-group helps to suppress racemization, a major side reaction that can compromise the stereochemical integrity of the final peptide.[1]

-

C-terminal Benzyl Ester (-OBzl): This group protects the C-terminal carboxylic acid, preventing it from participating in unwanted reactions. It is stable under the neutral or basic conditions of peptide coupling and can be removed later, typically via hydrogenolysis.[2]

Together, these protecting groups allow for the specific activation of the free carboxyl group of an incoming N-protected amino acid (like Z-Ala-OH) to couple with the deprotected N-terminal amine of a C-terminally protected amino acid ester (like H-Thr-OBzl).

The Core Mechanism: Carboxyl Group Activation and Nucleophilic Attack

The "mechanism of action" of this compound is not of the molecule itself, but rather how it participates in the broader mechanism of peptide coupling, which is dictated by the chosen coupling reagents. The overall process involves two fundamental stages: activation and coupling.

Workflow of a Typical Peptide Coupling Step

Caption: General workflow of a peptide coupling reaction.

Carbodiimide-Mediated Coupling (e.g., DCC/HOBt, DIC/HOBt)

Carbodiimides are classic reagents for activating carboxylic acids. The reaction proceeds via a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) is critical. HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable, less prone to racemization, and reacts efficiently with the amine component.[3][4]

Caption: DIC/HOBt coupling pathway. *Bzl denotes potential side-chain protection.

Onium Salt-Mediated Coupling (e.g., HATU)

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that operate in the presence of a base (e.g., DIPEA). HATU converts the carboxylic acid into a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt in both accelerating the reaction and further suppressing racemization.[3][4]

Caption: HATU-mediated coupling pathway. *Bzl denotes potential side-chain protection.

Key Side Reactions and Mitigation Strategies

The use of threonine introduces specific challenges due to its chiral β-carbon and its nucleophilic side-chain hydroxyl group. Understanding and controlling these side reactions is critical for achieving high purity and yield.

Racemization

Racemization is the loss of stereochemical integrity at the α-carbon. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate that can be re-protonated from either face, yielding a mixture of L- and D-isomers.[1][3]

The urethane-based Z-protecting group significantly suppresses racemization. The oxygen atom of the urethane carbonyl can act as a competing nucleophile, but its cyclization to form a 6-membered ring is much less favorable than the 5-membered oxazolone ring formation that occurs with N-acyl protected amino acids. This electronic effect helps preserve the stereochemistry of the activated ester.[5]

Caption: Racemization pathways and the role of the Z-group.

O-Acylation

The side-chain hydroxyl group of threonine is nucleophilic and can compete with the N-terminal amine, attacking the activated carboxyl group of another incoming amino acid. This results in the formation of an ester linkage at the side chain, leading to a branched peptide impurity.[6]

Mitigation:

-

Side-Chain Protection: The most effective strategy is to protect the hydroxyl group, typically as a tert-butyl (tBu) ether in Fmoc/tBu synthesis or a benzyl (Bzl) ether in Boc/Bzl synthesis. For solution-phase synthesis with this compound, the hydroxyl group is often left unprotected to avoid an additional deprotection step, making control of coupling conditions crucial.

-

Optimized Coupling: Using highly efficient coupling reagents (e.g., HATU) can accelerate the desired N-acylation, kinetically outcompeting the slower O-acylation.[7]

N→O Acyl Shift

Under strong acidic conditions, such as during final cleavage with HF or prolonged treatment with TFA, an intramolecular N→O acyl shift can occur. The amide bond nitrogen preceding the threonine residue is protonated, and the side-chain hydroxyl group attacks the adjacent carbonyl carbon, forming a five-membered ester intermediate (a depsipeptide). This reaction is often reversible upon treatment with a base.[6][8][9]

Mitigation:

-

Controlled Deprotection: Use the mildest acidic conditions possible for deprotection and minimize the reaction time.

-

Base Treatment: If an N→O acyl shift is suspected, the product can often be reverted to the correct amide form by treatment with a mild base.

Data Presentation: Performance of Coupling Reagents

While specific kinetic data for this compound is not extensively published in comparative tables, the performance of common coupling reagents is well-established. The following tables summarize their general characteristics and effectiveness in minimizing key side reactions.

Table 1: Comparative Analysis of Common Coupling Reagents

| Reagent Class | Examples | Coupling Efficiency | Racemization Potential | Key Advantages & Disadvantages |

| Carbodiimides | DCC, DIC | Good to High | Moderate to High (without additives) | Advantages: Cost-effective. Disadvantages: Forms insoluble urea byproducts (DCC); Requires additives (HOBt, Oxyma) to suppress racemization.[3] |

| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Low to Moderate | Advantages: High efficiency; Soluble byproducts. Disadvantages: BOP produces carcinogenic HMPA.[3] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very High | Low | Advantages: Rapid reaction rates; Low racemization, especially HATU and COMU. Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[3] |

Table 2: Strategies to Mitigate Common Side Reactions in Threonine Coupling

| Side Reaction | Primary Cause | Recommended Mitigation Strategies |

| Racemization | Oxazolone formation via carboxyl activation. | - Use urethane protecting groups (Z, Boc, Fmoc).- Employ additives like HOBt or HOAt.[6]- Use low-racemization coupling reagents (HATU, COMU).- Perform reactions at lower temperatures (e.g., 0°C).- Use weaker, sterically hindered bases (e.g., NMM instead of DIPEA).[10] |

| O-Acylation | Nucleophilic attack by the unprotected side-chain hydroxyl group. | - Protect the hydroxyl group (e.g., as a Bzl or tBu ether).- Use highly efficient coupling reagents to favor N-acylation kinetically.- Use a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines and hydroxyls. |

| N→O Acyl Shift | Acid-catalyzed intramolecular migration. | - Minimize duration of exposure to strong acids during cleavage.- Use milder cleavage cocktails where possible.- Treat the final product with a mild base to reverse the shift if it occurs.[8] |

Experimental Protocols

The following protocols are representative for the use of this compound or its components in solution-phase peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis via DIC/HOBt Coupling

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to H-Thr-OBzl using DIC/HOBt. The principles are directly applicable for coupling to a deprotected this compound peptide fragment.

Materials:

-

Boc-Ala-OH (1.0 equivalent)

-

H-Thr-OBzl·HCl (1.0 equivalent)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: In a reaction vessel, dissolve H-Thr-OBzl·HCl (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.

-

Activation: In a separate vessel, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF. Cool this solution to 0°C in an ice-water bath.

-

Add DIC (1.1 eq.) to the cooled Boc-Ala-OH solution and stir the mixture at 0°C for 30-45 minutes.

-

Coupling: Add the activated Boc-Ala-OH solution to the neutralized H-Thr-OBzl solution from step 1.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or HPLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: N-Terminal Z-Group Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to prepare the peptide for the next coupling step.

Materials:

-

Z-protected peptide (e.g., Z-Ala-Thr-OBzl)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the peptide)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) source

Procedure:

-

Dissolve the Z-protected peptide in MeOH or THF in a suitable hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Securely attach a hydrogen-filled balloon to the vessel or connect it to a hydrogenator.

-

Evacuate the vessel and backfill with hydrogen. Repeat this cycle 3 times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-16 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected peptide.

Conclusion

This compound is a valuable building block in peptide synthesis, offering robust protection of the termini while the Z-group provides an intrinsic mechanism for suppressing racemization. The primary challenges associated with its use stem from the nucleophilic side-chain of threonine, which can lead to O-acylation, and the potential for N→O acyl shift under strong acidic conditions. A thorough understanding of the mechanisms of both the desired coupling reaction and potential side reactions, combined with the careful selection of coupling reagents, additives, and reaction conditions, enables the successful incorporation of threonine into complex peptide targets with high yield and purity. The protocols and data provided in this guide serve as a foundational resource for optimizing these critical reactions in research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chymotrypsin-catalyzed peptide synthesis. Kinetic analysis of the kinetically controlled peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of Z-Thr-OBzl

An In-depth Technical Guide to the Physical and Chemical Properties of Z-Thr-OBzl

Introduction

N-α-Benzyloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as this compound, is a pivotal protected amino acid derivative utilized extensively in peptide synthesis.[1] It is a derivative of the amino acid L-threonine where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is masked as a benzyl ester (OBzl). This dual-protection strategy is crucial for preventing undesirable side reactions during the stepwise assembly of peptide chains, allowing for its selective use in forming peptide bonds.[2][3] The Z and benzyl protecting groups are stable under various coupling conditions and can be readily removed via catalytic hydrogenation, making this compound a versatile building block in both solution-phase and solid-phase peptide synthesis.[2]

Physical and Chemical Properties

This compound is typically a white powder.[1][4] Its properties make it a stable and reliable reagent for researchers in medicinal chemistry and drug discovery, facilitating the creation of complex peptide sequences.[1]

Core Physical and Chemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16597-50-5 | [1][5][6] |

| Molecular Formula | C₁₉H₂₁NO₅ | [1][5][6] |

| Molecular Weight | 343.4 g/mol | [1][6] |

| Appearance | White powder | [1][4] |

| Melting Point | 77.0-84.0 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [1][4] |

Optical Properties

The optical rotation is a critical parameter confirming the stereochemical integrity of the chiral amino acid derivative.

| Property | Value | Conditions | Source(s) |

| Optical Rotation | [a]D²⁰ = -11 ± 2º | c=2 in EtOH | [1] |

Experimental Protocols

The following sections detail common experimental procedures involving this compound and its precursors. These protocols are based on established methods in peptide chemistry.

Synthesis of L-Threonine Benzyl Ester Hydrochloride (H-Thr-OBzl.HCl)

The direct precursor for this compound is often the benzyl ester of threonine. A common method for its synthesis involves the esterification of L-threonine using benzyl alcohol and thionyl chloride.[7]

Materials:

-

L-Threonine

-

Anhydrous benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diisopropyl ether or diethyl ether

Procedure:

-

Reaction Setup: Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a dry round-bottom flask equipped with a magnetic stirrer.[7]

-

Cooling: Cool the suspension to 0°C in an ice bath while stirring continuously.[7]

-

Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled mixture over 30-60 minutes. This step is exothermic and generates HCl gas, requiring it to be performed in a well-ventilated fume hood.[7]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours, monitoring completion with Thin Layer Chromatography (TLC).[7]

-

Precipitation: Cool the reaction mixture to room temperature and add it to a larger volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.[7]

-

Isolation and Drying: Collect the precipitated white solid (H-Thr-OBzl.HCl) by vacuum filtration, wash it with several portions of diethyl ether, and dry under vacuum.[7]

Solution-Phase Peptide Coupling using this compound

This protocol describes a general method for coupling this compound with another amino acid ester (e.g., H-Gly-OMe.HCl) in solution using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[3]

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Neutralization of Amino Acid Ester: Suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and cool to 0°C. Add TEA or NMM (1 equivalent) dropwise and stir for 15-30 minutes.[3]

-

Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[3]

-

Coupling Reaction: To the this compound solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3]

-

Peptide Bond Formation: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[3]

-